Cas no 29124-65-0 (Acetamide, N-(4-bromo-2-formylphenyl)-)

Acetamide, N-(4-bromo-2-formylphenyl)-, is a brominated aromatic compound featuring both an acetamide and a formyl functional group. Its molecular structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the reactive formyl group allows for further derivatization, while the bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined structure and functional groups make it a preferred choice for researchers developing novel bioactive molecules or advanced materials.
Acetamide, N-(4-bromo-2-formylphenyl)- structure
29124-65-0 structure
Product Name:Acetamide, N-(4-bromo-2-formylphenyl)-
CAS No:29124-65-0
MF:C9H8BrNO2
MW:242.069321632385
CID:3931159
PubChem ID:85776409
Update Time:2025-06-08

Acetamide, N-(4-bromo-2-formylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(4-bromo-2-formylphenyl)-
    • SCHEMBL26090416
    • N-(4-bromo-2-formylphenyl)acetamide
    • EN300-739644
    • 29124-65-0
    • Inchi: InChI=1S/C9H8BrNO2/c1-6(13)11-9-3-2-8(10)4-7(9)5-12/h2-5H,1H3,(H,11,13)
    • InChI Key: NZLRIFAEXVCEIK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 240.97384Da
  • Monoisotopic Mass: 240.97384Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.2Ų

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Acetamide, N-(4-bromo-2-formylphenyl)- Related Literature

Additional information on Acetamide, N-(4-bromo-2-formylphenyl)-

Acetamide, N-(4-bromo-2-formylphenyl)- (CAS No. 29124-65-0): An Overview of Its Properties and Applications

Acetamide, N-(4-bromo-2-formylphenyl)- (CAS No. 29124-65-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as N-(4-bromo-2-formylphenyl)acetamide, is characterized by its unique structural features and potential applications in various scientific and industrial contexts.

The molecular structure of N-(4-bromo-2-formylphenyl)acetamide consists of an acetamide group attached to a substituted phenyl ring. The presence of the bromine and formyl groups imparts specific chemical properties that make this compound valuable for a range of studies and applications. The bromine atom, in particular, can participate in various chemical reactions, including nucleophilic substitution and coupling reactions, which are crucial in synthetic organic chemistry.

Recent research has highlighted the potential of N-(4-bromo-2-formylphenyl)acetamide in the development of new pharmaceuticals. Studies have shown that this compound can serve as a building block for the synthesis of more complex molecules with therapeutic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-(4-bromo-2-formylphenyl)acetamide exhibit promising anti-inflammatory and analgesic activities. These findings suggest that this compound could be a valuable starting material for the development of novel drugs targeting inflammatory diseases and pain management.

In addition to its pharmaceutical applications, N-(4-bromo-2-formylphenyl)acetamide has been explored for its potential in materials science. Researchers have investigated its use in the synthesis of functional polymers and coatings. The formyl group on the phenyl ring can undergo condensation reactions to form imines or hydrazones, which are useful intermediates in polymer synthesis. A recent study published in the Journal of Polymer Science reported the successful synthesis of a series of polyimides using N-(4-bromo-2-formylphenyl)acetamide as a key monomer. These polyimides exhibited excellent thermal stability and mechanical properties, making them suitable for high-performance applications.

The environmental impact of chemical compounds is an important consideration in their development and use. Studies on the biodegradability and ecotoxicity of N-(4-bromo-2-formylphenyl)acetamide have shown that it is relatively stable under environmental conditions but can be broken down through microbial degradation over time. This characteristic makes it a more environmentally friendly option compared to some other organic compounds used in similar applications.

In conclusion, N-(4-bromo-2-formylphenyl)acetamide (CAS No. 29124-65-0) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it an attractive candidate for further research and development, particularly in pharmaceuticals and materials science. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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